molecular formula C7H9ClO3 B13719097 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride

5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride

Cat. No.: B13719097
M. Wt: 176.60 g/mol
InChI Key: UHVZWPKFVCLTAA-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride (Molecular Formula: C 7 H 9 ClO 3 , Molecular Weight: 176.60 g/mol) is a spirocyclic compound characterized by a reactive carbonyl chloride (-COCl) functional group attached to a bicyclic dioxaspiro[3.4]octane framework . This unique structure renders it highly reactive, particularly in nucleophilic acyl substitution reactions, making it a valuable intermediate for introducing spirocyclic motifs into larger molecules . In research, this compound is primarily utilized as a key building block in organic synthesis for the development of complex molecules, including pharmaceuticals and agrochemicals . Its high reactivity allows for the formation of stable amide, ester, or thioester linkages with various nucleophiles such as amines, alcohols, and thiols, typically under conditions employing inert solvents like dichloromethane or tetrahydrofuran and a base catalyst like triethylamine . In biological and medicinal chemistry research, it can be used to modify biomolecules such as peptides and proteins through acylation reactions, which can alter the biological activity and stability of these molecules for drug discovery applications . The mechanism of action involves the carbonyl chloride group forming covalent bonds with nucleophilic sites on target molecules, enabling the modification of their structure and function . An authoritative industrial preparation method involves the efficient conversion of the corresponding carboxylic acid using a phosgene and N,N-disubstituted formamide catalyst system, which offers high yield and purity, though laboratory-scale syntheses may employ alternative chlorinating agents like thionyl chloride or oxalyl chloride . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C7H9ClO3

Molecular Weight

176.60 g/mol

IUPAC Name

5,8-dioxaspiro[3.4]octane-2-carbonyl chloride

InChI

InChI=1S/C7H9ClO3/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2

InChI Key

UHVZWPKFVCLTAA-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Chlorination of Carboxylic Acid

The most authoritative and industrially relevant method involves the reaction of the carboxylic acid with phosgene in the presence of a catalytic system based on N,N-disubstituted formamides. This method is supported by patent literature describing optimized processes for carbonyl chloride synthesis from carboxylic acids.

Key Features of the Method:

  • Catalyst: A catalytic adduct of phosgene and N,N-disubstituted formamide (e.g., dimethylformamide or diethylformamide) is used to enhance reaction efficiency.
  • Reaction Conditions:
    • Temperature range: 20–140 °C, preferably 30–80 °C.
    • Pressure: Atmospheric to 5 bar.
    • Molar ratio of carboxylic acid to phosgene: Approximately 1:1 (0.95:1 to 1.05:1).
  • Reactor Setup: A packed bed reactor containing the stationary catalytic phase, often a vertical tube reactor to maintain laminar flow and prevent mixing of phases.
  • Process:
    • Phosgene and the carboxylic acid are introduced stepwise or continuously into the reactor.
    • The acid chloride product separates out automatically and is collected.
    • The reaction mixture is monitored by conductivity probes to maintain catalyst loading and reaction progress.
  • Advantages:
    • High yield and purity of acid chloride (often >95% yield).
    • Minimal phosgene loss in off-gas (<0.1%).
    • Ability to process solid acids below their melting points without solvents.
    • Reduced need for purification steps such as distillation.

Example Data from Related Acid Chloride Syntheses:

Acid Substrate Temperature (°C) Yield (%) Purity Notes
Stearic acid 60 99.7 Iodine color number 5
Oleic acid 60 96.0 Iodine color number 30
2-Ethylhexanoic acid 60 97.5 Iodine color number 26

While these examples are from structurally different acids, the method is directly applicable to 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid due to the generality of the process.

Alternative Chlorinating Agents

Though phosgene is the classical reagent, alternative chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) may be employed in laboratory-scale syntheses. These reagents react with the carboxylic acid to form the acid chloride under milder conditions but may require additional purification steps due to by-products.

  • Typical Conditions:
    • Reaction in an inert solvent such as dichloromethane or chloroform.
    • Reflux temperatures for thionyl chloride.
    • Use of catalytic amounts of dimethylformamide to activate the chlorinating agent.
  • Limitations:
    • Potential side reactions with the dioxaspiro moiety.
    • Generation of corrosive by-products (e.g., SO2, HCl).
    • Lower scalability compared to phosgene-based industrial processes.

Data Table: Summary of Preparation Methods

Preparation Method Reagents & Catalysts Conditions Yield & Purity Notes
Phosgene + N,N-disubstituted formamide catalyst Phosgene, N,N-dimethylformamide or diethylformamide 30–80 °C, atmospheric pressure >95% yield, high purity, minimal phosgene loss Industrially preferred, continuous process, solvent-free for solids
Thionyl chloride (SOCl2) SOCl2, catalytic DMF Reflux in inert solvent Moderate to high yield, requires purification Suitable for lab scale, produces corrosive by-products
Oxalyl chloride (COCl)2, catalytic DMF 0–40 °C, inert solvent High yield, moderate purity Alternative to SOCl2, less corrosive by-products

Research Findings and Analysis

  • The phosgene/formamide catalytic system offers superior control over reaction parameters, enabling high selectivity and yield in acid chloride formation from spirocyclic carboxylic acids like 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid.
  • The spirocyclic dioxaspiro structure is stable under these conditions, allowing for clean conversion without ring-opening or degradation.
  • Monitoring of conductivity and density in the reactor allows real-time adjustment of catalyst loading and reaction completeness, ensuring consistent product quality.
  • The process minimizes hazardous phosgene emissions, addressing safety and environmental concerns in industrial settings.
  • Alternative chlorinating agents remain useful for small-scale or research applications but are less favored for scale-up due to handling and purification challenges.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine (TEA)

Major Products Formed:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

Chemistry: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug discovery and development .

Industry: In the industrial sector, 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity allows the compound to modify the structure and function of target molecules, leading to changes in their chemical and biological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The reactivity and stability of spirocyclic compounds are influenced by ring size, substituents, and functional groups. Key comparisons include:

6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane (CAS 1547416-59-0)
  • Molecular Formula : C₇H₁₁ClO₂
  • Key Feature : Chloromethyl (-CH₂Cl) substituent at position 4.
  • This compound is less reactive in acyl transfer reactions but serves as a versatile alkylating agent .
6-Butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane (CAS 654061-36-6)
  • Molecular Formula : C₁₁H₁₉ClO₂
  • Key Feature : Bulky butyl group at position 6 and chloromethyl at position 2.
  • This contrasts with the unsubstituted carbonyl chloride, which lacks steric barriers at position 2 .
1,7-Dioxaspiro[5.5]undecane (Spiroketal)
  • Molecular Formula : C₉H₁₆O₂
  • Key Feature : Larger spiro[5.5] system with two oxygen atoms.
  • Comparison: The increased ring size (5-membered rings) reduces ring strain, enhancing thermodynamic stability. The conformational anomeric effect (2p(O) → σ*C-O hyperconjugation) further stabilizes this compound compared to smaller spiro systems like [3.4]octane .

Functional Group Variations

5,8-Dioxaspiro[3.4]octane-2-sulfonyl Chloride
  • Molecular Formula : C₇H₉ClO₃S (inferred from ).
  • Key Feature : Sulfonyl chloride (-SO₂Cl) at position 2.
  • Comparison : Sulfonyl chlorides are stronger electrophiles than carbonyl chlorides, enabling sulfonamide formation. However, the spiro[3.4]octane framework introduces steric constraints that may limit reactivity compared to linear analogs .
1,7-Dioxaspiro[4.4]non-2-ene-4,6-dione
  • Molecular Formula : C₉H₁₀O₄ (inferred from ).
  • Key Feature : Unsaturated (ene) and ketone functionalities.
  • Comparison : The conjugated double bond and ketone groups increase polarity and reactivity in cycloaddition reactions, diverging from the acylating behavior of the carbonyl chloride .

Stability and Reactivity Trends

  • Ring Strain : Smaller spiro systems (e.g., [3.4]octane) exhibit higher ring strain than larger systems (e.g., [5.5]undecane), leading to lower thermal stability .
  • Functional Group Reactivity : Carbonyl chlorides undergo rapid nucleophilic substitution, while sulfonyl chlorides and chloromethyl derivatives participate in distinct reaction pathways (e.g., sulfonylation vs. alkylation) .

Q & A

Basic: What are the optimal synthetic routes for preparing 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride?

Answer:
The synthesis typically involves two steps: (1) formation of the spirocyclic ketone precursor (e.g., 5,8-dioxaspiro[3.4]octan-2-one) via acid-catalyzed cyclization of a diol derivative, and (2) conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:

  • Cyclization : Use of anhydrous conditions with a Lewis acid catalyst (e.g., BF₃·Et₂O) to minimize side reactions .
  • Chlorination : Reaction with SOCl₂ at 0–5°C in dry dichloromethane, followed by vacuum distillation to remove excess reagent .
    Purity (>95%) is confirmed via ¹H NMR (disappearance of ketone carbonyl proton at ~2.1 ppm) and IR (appearance of C=O stretch at ~1800 cm⁻¹ for the acyl chloride) .

Basic: How should researchers handle and store 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride to ensure stability?

Answer:
Due to its moisture sensitivity and reactivity:

  • Storage : Keep under inert gas (Ar/N₂) in airtight containers at –20°C. Desiccants like molecular sieves are recommended to prevent hydrolysis .
  • Handling : Use anhydrous solvents (e.g., freshly distilled THF or DCM) and syringes dried in an oven. Quench spills with sodium bicarbonate solution to neutralize HCl byproducts .

Advanced: How does the spirocyclic structure influence the reactivity of the carbonyl chloride group in nucleophilic acyl substitution?

Answer:
The spiro[3.4]octane framework introduces steric hindrance and electronic effects:

  • Steric Effects : The 3-membered ring restricts access to the carbonyl carbon, slowing reactions with bulky nucleophiles (e.g., tert-butanol vs. methanol).
  • Electronic Effects : Strain from the spiro system increases electrophilicity, enhancing reactivity toward weak nucleophiles (e.g., amines) compared to linear acyl chlorides.
    Kinetic studies using Hammett plots or DFT calculations can quantify these effects .

Advanced: What analytical techniques are most effective for characterizing 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride and its derivatives?

Answer:

  • Mass Spectrometry : Negative-ion ESI-MS is optimal for detecting the chloride adduct [M+Cl]⁻. Use hexafluoro-2-propanol as a solvent to enhance ionization efficiency .
  • NMR : ¹³C NMR shows the acyl chloride carbonyl at ~170 ppm, while the spiro carbons appear as distinct singlets due to symmetry.
  • X-ray Crystallography : Resolves spirocyclic geometry; requires rapid crystal growth in anhydrous hexane to avoid hydrolysis .

Advanced: How can researchers resolve contradictions in reported reaction yields for acylations using this compound?

Answer:
Discrepancies often arise from:

  • Moisture Contamination : Trace water hydrolyzes the acyl chloride, reducing yields. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .
  • Nucleophile Basicity : Weakly basic nucleophiles (e.g., phenols) require DMAP or Et₃N as catalysts, while strong bases (e.g., amines) proceed without additives.
    Systematic DOE (Design of Experiments) can optimize parameters like temperature, solvent polarity, and stoichiometry .

Basic: What are the primary applications of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride in organic synthesis?

Answer:
It serves as a versatile acylating agent for:

  • Peptide Mimetics : Reacts with amino alcohols to form spirocyclic amides, enhancing conformational rigidity in drug candidates .
  • Polymer Chemistry : Initiates ring-opening polymerizations of lactones, producing spiro-containing polyesters with tailored thermal properties .

Advanced: What strategies mitigate side reactions during large-scale synthesis of this compound?

Answer:

  • Reagent Purity : Use freshly distilled SOCl₂ to avoid sulfur impurities that promote discoloration .
  • Temperature Control : Maintain chlorination below 10°C to prevent decomposition (evidenced by gas evolution and color changes).
  • Workup : Extract with cold, saturated NaHCO₃ to remove HCl, followed by drying over MgSO₄ .

Advanced: How does the compound’s reactivity compare to non-spirocyclic acyl chlorides in cross-coupling reactions?

Answer:
The spiro structure:

  • Reduces Reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to steric hindrance.
  • Enhances Selectivity in Friedel-Crafts acylations, favoring electron-rich arenes over aliphatic substrates.
    Comparative kinetic studies using GC-MS or HPLC track conversion rates .

Basic: What safety precautions are critical when working with this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.
  • Emergency Protocols : Neutralize spills with NaHCO₃ and rinse with copious water. Monitor for respiratory irritation .

Advanced: How can computational modeling predict the stability of derivatives under varying pH conditions?

Answer:

  • pKa Calculations : Use software like Gaussian or ACD/Labs to estimate the acyl chloride’s susceptibility to hydrolysis.
  • MD Simulations : Model hydrolysis pathways in explicit solvent to identify critical transition states. Validate with experimental half-life measurements in buffered solutions .

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